molecular formula C23H18N6O9 B11561490 N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide

Cat. No.: B11561490
M. Wt: 522.4 g/mol
InChI Key: WAKFXYGLOHKLJO-ZMOGYAJESA-N
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Description

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound characterized by its unique structure, which includes hydroxyphenyl, nitrophenyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling reaction: The hydrazone is then coupled with 2-(4-hydroxyphenyl)ethylamine under acidic conditions to form the intermediate product.

    Nitration: The intermediate product is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]-N’-{4-[4-(2-propyn-1-yloxy)benzoyl]phenyl}ethanediamide
  • (2E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acrylamide

Uniqueness

N-[2-(4-Hydroxyphenyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to its combination of hydroxyphenyl, nitrophenyl, and dinitrobenzamide groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C23H18N6O9

Molecular Weight

522.4 g/mol

IUPAC Name

N-[3-(4-hydroxyphenyl)-1-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C23H18N6O9/c30-20-7-3-14(4-8-20)9-21(23(32)26-24-13-15-1-5-17(6-2-15)27(33)34)25-22(31)16-10-18(28(35)36)12-19(11-16)29(37)38/h1-8,10-13,21,30H,9H2,(H,25,31)(H,26,32)/b24-13+

InChI Key

WAKFXYGLOHKLJO-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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